7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound is notable for its potential applications in various fields including medicinal chemistry and material science.
The compound can be sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its structure, synthesis methods, and potential applications. It is listed under the IUPAC name and has a specific molecular formula of C25H25N5O3.
This compound falls under the category of triazatricyclic compounds due to its tricyclic structure containing nitrogen atoms. It also contains imino and carbonyl functional groups, classifying it further as an amide derivative.
The synthesis of 7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves several steps:
Common synthetic routes may include methods such as:
Industrial production may require optimization of reaction conditions to enhance yield and purity.
The molecular structure of 7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be represented in various formats including:
InChI=1S/C25H25N5O3/c1-16-9-10-21-28-23-20(25(32)29(21)14-16)12-19(22(26)30(23)15-18-8-5-11-33-18)24(31)27-13-17-6-3-2-4-7-17/h2-4,6-7,9-10,12,14,18,26H,5,8,11,13,15H2,1H3,(H,27,31)The molecular weight of this compound is approximately 443.5 g/mol. The structure features multiple rings and functional groups that contribute to its chemical reactivity and biological activity.
7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions. For example:
| Reaction Type | Common Reagents | Expected Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Nucleophiles (e.g., amines) | Modified benzyl or furan derivatives |
The mechanism of action for 7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo involves interactions with specific biological targets:
Detailed studies are required to elucidate the precise molecular targets and pathways involved in its biological activity.
Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 443.5 g/mol |
| Appearance | Solid (crystalline) |
| Solubility | Soluble in organic solvents |
Chemical properties include:
The applications of 7-benzyl-N-(furan-2-ylmethyl)-6-imino are diverse:
Research continues to explore its full potential across these fields as scientists investigate its mechanisms and applications further.
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8